molecular formula C19H12ClFN2O B2611972 1-(4-Chlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 252027-09-1

1-(4-Chlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2611972
CAS No.: 252027-09-1
M. Wt: 338.77
InChI Key: LAHWGZOZBHHZPT-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C19H12ClFN2O and its molecular weight is 338.77. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Pyridine Derivatives : A study by Al-Issa (2012) describes the synthesis of a series of pyridine and fused pyridine derivatives through reactions involving similar pyridine carbonitriles. This includes the creation of isoquinoline, pyrido[2,3-d]pyrimidine derivatives, and pyrazolo-[3,4-b]-pyridine derivatives, showcasing the compound's versatility in forming complex heterocyclic structures (Al-Issa, 2012).

  • Functional Derivatives : Research by Azuma et al. (2003) explores reactions of 4-chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile with alkyl- and arylamines to generate a range of 4-alkylamino- and 4-arylamino-3-pyridinecarbonitriles, indicating the functional versatility of these compounds (Azuma, Morone, Nagayama, Kawamata, & Sato, 2003).

Heterocyclic Chemistry Applications

  • Novel Compounds Synthesis : Khalifa et al. (2017) report on the synthesis of novel compounds involving pyridine carbonitriles, highlighting the compound's role in developing new chemical entities with potential biological activities (Khalifa, Al-Omar, & Ali, 2017).

  • Corrosion Inhibitors : Dandia et al. (2013) synthesized pyrazolopyridine derivatives using ultrasonic irradiation, exploring their efficacy as corrosion inhibitors for mild steel in acidic conditions. This application showcases the industrial potential of pyridine carbonitriles in material science (Dandia, Gupta, Singh, & Quraishi, 2013).

  • Optical and Electronic Properties : Zedan, El-Taweel, and El-Menyawy (2020) investigated the thermal, structural, optical, and diode characteristics of pyridine derivatives, revealing insights into their potential use in electronic and photonic devices (Zedan, El-Taweel, & El-Menyawy, 2020).

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-6-(4-fluorophenyl)-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN2O/c20-16-6-1-13(2-7-16)12-23-18(10-5-15(11-22)19(23)24)14-3-8-17(21)9-4-14/h1-10H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHWGZOZBHHZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=CC=C(C2=O)C#N)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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